AZT triphosphate (tetraammonium)
Description
Context of Nucleoside Analogues as Enzyme Inhibitors
Nucleoside analogues are a class of synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. sciencesnail.comresearchgate.netnih.gov In cellular processes, natural nucleosides are phosphorylated to their triphosphate forms, which then serve as substrates for DNA or RNA polymerases to build nucleic acid chains. sciencesnail.com
The therapeutic principle behind nucleoside analogues lies in their ability to act as deceptive substrates for viral polymerases. bookpi.orgmdpi.com Once a nucleoside analogue is taken up by a cell, it undergoes the same phosphorylation process to become a triphosphate. nih.govontosight.ai However, due to subtle but critical modifications in their structure—often the absence of a 3'-hydroxyl group—their incorporation into a growing DNA or RNA chain by a viral polymerase leads to the termination of that chain. drugbank.comsciencesnail.com This premature halt in replication effectively stops the virus from propagating. sciencesnail.comdroracle.ai The selectivity of these analogues for viral enzymes over host cell polymerases is a key factor in their therapeutic success. sciencesnail.comnih.gov
Overview of AZT Triphosphate as a Key Active Metabolite
Zidovudine (B1683550) (AZT) itself is inactive upon administration. drugbank.commdpi.com It must first be transported into host cells where it undergoes a three-step phosphorylation process, catalyzed by cellular kinases, to be converted into its active form: AZT triphosphate (AZT-TP). pharmgkb.orgnih.govontosight.ai This metabolic activation is essential for its antiviral activity. nih.gov
AZT-TP functions as a potent inhibitor of viral reverse transcriptase, an enzyme crucial for retroviruses like HIV to convert their RNA genome into DNA. sciencesnail.comdroracle.ai AZT-TP competitively inhibits the binding of the natural substrate, deoxythymidine triphosphate (dTTP), to the active site of the reverse transcriptase. nih.govnih.gov Furthermore, if AZT-TP is incorporated into the nascent viral DNA chain, its azido (B1232118) group at the 3' position prevents the formation of the necessary phosphodiester bond with the next incoming nucleotide, thereby causing chain termination. drugbank.comsciencesnail.com
The tetraammonium salt of AZT triphosphate is a stable form of this active metabolite, making it suitable for research purposes. medchemexpress.commedchemexpress.com Studies have shown that AZT-TP is an efficient substrate for HIV-1 reverse transcriptase and can be incorporated into both RNA and DNA templates. nih.gov Kinetic studies have revealed that the inhibitory action of AZT-TP is competitive with respect to dTTP. nih.govnih.gov Beyond its well-established role in HIV research, AZT triphosphate has also been shown to inhibit the DNA polymerase of the hepatitis B virus (HBV) and can induce mitochondria-mediated apoptosis. medchemexpress.commedchemexpress.combiocat.com
Interactive Data Table: Properties of AZT Triphosphate (Tetraammonium)
| Property | Value |
| Chemical Formula | C10H28N9O13P3 |
| Molecular Weight | 575.3 g/mol |
| Common Synonyms | 3'-Azido-3'-deoxythymidine-5'-triphosphate tetraammonium, Zidovudine triphosphate tetraammonium |
| Primary Mechanism of Action | Inhibition of reverse transcriptase and DNA chain termination |
| Cellular Target | Viral DNA Polymerases (e.g., HIV reverse transcriptase, HBV DNA polymerase) |
Interactive Data Table: Key Research Findings on AZT Triphosphate
| Research Area | Finding |
| Enzyme Kinetics | AZT-TP acts as a competitive inhibitor with respect to deoxythymidine triphosphate (dTTP) for HIV-1 reverse transcriptase. nih.govnih.gov |
| Viral Inhibition | Exhibits potent antiretroviral activity by inhibiting the replication of HIV and HBV. medchemexpress.commedchemexpress.combiocat.com |
| Cellular Metabolism | It is the active triphosphate metabolite of the prodrug zidovudine (AZT), formed through intracellular phosphorylation. drugbank.compharmgkb.orgnih.gov |
| Mitochondrial Effects | Accumulation of AZT triphosphate can disrupt mitochondrial function and induce apoptosis. medchemexpress.commedchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H28N9O13P3 |
|---|---|
Molecular Weight |
575.30 g/mol |
IUPAC Name |
azane;[[(2S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.4H3N/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20);4*1H3/t6?,7-,8-;;;;/m1..../s1 |
InChI Key |
VWCGMAZQPWJRQP-TVQGIFJUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N.N.N.N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N.N.N.N |
Origin of Product |
United States |
Intracellular Biotransformation and Phosphorylation Pathways to Azt Triphosphate
Initial Phosphorylation to Zidovudine-5'-Monophosphate (AZT-MP)
The first and crucial step in the activation of AZT is its conversion to zidovudine-5'-monophosphate (AZT-MP). nih.govpharmgkb.org
Role of Thymidine (B127349) Kinases (TK1 and TK2)
This initial phosphorylation is catalyzed by cellular thymidine kinases. nih.govpharmgkb.org In replicating cells, the primary enzyme responsible for this conversion is the cytosolic thymidine kinase 1 (TK1). nih.govnih.gov However, in non-dividing cells, such as those found in the heart, mitochondrial thymidine kinase 2 (TK2) is the key enzyme that phosphorylates AZT. nih.gov Both TK1 and TK2 are part of the nucleotide salvage pathway, which recycles nucleosides for DNA synthesis. nih.govpatsnap.com
Kinetics of Initial Phosphorylation
The phosphorylation of AZT by thymidine kinases exhibits specific kinetic properties. Studies have shown that the phosphorylation of AZT can display negative cooperativity, suggesting complex interactions between the substrate and the enzyme. nih.govnih.gov For instance, in the perfused rat heart, the apparent Michaelis constant (Km) for AZT phosphorylation was determined to be 3.4 ± 0.6 μM. nih.gov Further analysis revealed two distinct Km values of 1.0 μM and 4.2 μM, which is consistent with negative cooperativity. nih.gov AZT has also been shown to be a competitive inhibitor of thymidine phosphorylation, with inhibition constants (Ki) of 10.6 ± 4.5 μM in heart mitochondria and 14.0 ± 2.5 μM in liver mitochondria. nih.gov
| Parameter | Value | Tissue/Enzyme | Reference |
| Apparent Km | 3.4 ± 0.6 μM | Perfused Rat Heart | nih.gov |
| Km1 | 1.0 μM | Perfused Rat Heart | nih.gov |
| Km2 | 4.2 μM | Perfused Rat Heart | nih.gov |
| Ki (vs. Thymidine) | 10.6 ± 4.5 μM | Heart Mitochondria | nih.gov |
| Ki (vs. Thymidine) | 14.0 ± 2.5 μM | Liver Mitochondria | nih.gov |
| IC50 (vs. Thymidine) | 7.0 ± 0.9 μM | Heart Mitochondria | nih.gov |
| IC50 (vs. Thymidine) | 24.4 ± 4.0 μM | Perfused Rat Heart | nih.gov |
Subsequent Phosphorylation Steps to Zidovudine-5'-Di- and Triphosphate
Following the initial formation of AZT-MP, two additional phosphorylation steps are required to generate the active AZT-TP. nih.govnih.gov
Terminal Phosphorylation to Zidovudine-5'-Triphosphate (AZT-TP)
The final phosphorylation step, the conversion of AZT-DP to zidovudine-5'-triphosphate (AZT-TP), is carried out by nucleoside diphosphate (B83284) kinases (NDPKs). nih.govnih.gov These enzymes are present in both the cytosol and mitochondria and utilize ATP as a phosphate (B84403) donor to phosphorylate a broad range of nucleotide diphosphates. nih.gov Once formed, AZT-TP can act as a competitive inhibitor of viral reverse transcriptase. nih.govsciencesnail.com
Enzymatic Regulation of Diphosphate and Triphosphate Formation
| Step | Substrate | Product | Enzyme | Cellular Location | Reference |
| 1 | Zidovudine (B1683550) (AZT) | Zidovudine-5'-Monophosphate (AZT-MP) | Thymidine Kinase (TK1, TK2) | Cytosol, Mitochondria | nih.govnih.govpharmgkb.org |
| 2 | Zidovudine-5'-Monophosphate (AZT-MP) | Zidovudine-5'-Diphosphate (AZT-DP) | Thymidylate Kinase (TMPK) | Cytosol | nih.govnih.gov |
| 3 | Zidovudine-5'-Diphosphate (AZT-DP) | Zidovudine-5'-Triphosphate (AZT-TP) | Nucleoside Diphosphate Kinase (NDPK) | Cytosol, Mitochondria | nih.govnih.gov |
Intracellular Accumulation and Steady-State Concentrations of AZT Phosphorylated Metabolites
Following administration, AZT and its phosphorylated metabolites accumulate within cells, reaching certain steady-state concentrations. The levels of AZT-MP, AZT-DP, and AZT-TP can differ based on the cell type and experimental conditions. Because AZT must be phosphorylated intracellularly to become active, measuring the plasma levels of the parent drug may not accurately reflect its antiviral activity or potential for toxicity. nih.gov
Studies have shown that the intracellular concentrations of the triphosphate form of nucleoside reverse transcriptase inhibitors (NRTIs) are better correlated with the virologic response to therapy. nih.gov In human peripheral blood mononuclear cells (hPBMCs) from healthy subjects given a single oral dose of AZT, the intracellular concentrations of AZT, AZT-MP, AZT-DP, and AZT-TP peaked at approximately 1.08, 1.50, 1.42, and 1.58 hours, respectively. nih.gov The monophosphate form is often the most abundant metabolite found in human cells exposed to AZT. nih.gov
The following table presents data on the intracellular concentrations of AZT metabolites in different cell types.
| Cell Type | AZT Concentration (µM) | Incubation Time (h) | AZT-MP (pmol/10⁶ cells) | AZT-DP (pmol/10⁶ cells) | AZT-TP (pmol/10⁶ cells) |
| hPBMCs (in vivo, Cmax) | N/A (600 mg oral dose) | ~1.5 | ~1.7 | ~0.4 | ~0.3 |
| CEM cells | 10 | 24 | 13.0 | 4.3 | 1.1 |
| Human Lymphocytes | 1 | 6 | 1.2 | 0.3 | 0.1 |
Data for hPBMCs is derived from in vivo pharmacokinetic studies and represents peak concentrations (Cmax). Data for CEM and Human Lymphocytes are from in vitro experiments. The values are approximate and can vary based on specific experimental protocols.
Influence on Endogenous Deoxynucleoside Triphosphate (dNTP) Pools
The presence of AZT and its phosphorylated forms within a cell can disrupt the homeostatic balance of the endogenous deoxynucleoside triphosphate (dNTP) pools. nih.gov This perturbation is a key element of AZT's mechanism of action. AZT triphosphate directly competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into viral DNA by reverse transcriptase. pharmgkb.org
Furthermore, the phosphorylation of AZT itself can impact the synthesis of endogenous dNTPs. The initial phosphorylation of AZT by thymidine kinase can compete with the phosphorylation of natural thymidine, potentially leading to a reduction in the intracellular dTTP pool. nih.gov This inhibition of thymidine phosphorylation by AZT can be particularly significant in non-dividing cells, where the mitochondrial enzyme thymidine kinase 2 (TK2) is the primary enzyme responsible for thymidine phosphorylation. nih.govnih.gov An imbalance in any of the dNTP pools can lead to mitochondrial DNA mutations and depletion. nih.gov Studies have demonstrated that exposure to AZT can alter the concentrations of all four dNTPs (dATP, dCTP, dGTP, and dTTP). nih.gov
The table below shows the effect of AZT on endogenous dNTP pools in a human lymphoblastoid cell line.
| Treatment | dATP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) |
| Control | 24 | 48 | 11 | 35 |
| 10 µM AZT (24h) | 45 | 40 | 10 | 15 |
Data presented is illustrative and based on findings in CEM cells, a human T-lymphoblastoid cell line. Actual values can vary depending on the cell type and experimental conditions.
Molecular Mechanisms of Enzyme Interaction and Inhibition by Azt Triphosphate
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) Inhibition
Zidovudine (B1683550), also known as azidothymidine (AZT), is a nucleoside analog that requires intracellular phosphorylation to its active 5'-triphosphate metabolite, AZT triphosphate (AZT-TP), to exert its antiviral effect. droracle.ai The primary mode of action for AZT-TP is the inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into proviral DNA. droracle.aisciencesnail.com This inhibition occurs through a dual mechanism: competitive binding with the natural substrate and termination of the growing DNA chain. droracle.aimdpi.com AZT-TP's high affinity for HIV-1 RT, approximately 100 times greater than for human DNA polymerases, accounts for its selective antiviral activity. sciencesnail.combris.ac.uk However, the development of drug resistance, often through mutations in the RT enzyme that enhance the excision of the incorporated AZT monophosphate, remains a significant challenge. nih.govnih.govrutgers.eduumn.edu
AZT triphosphate acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.govnih.govnih.gov As a structural analog of thymidine (B127349), with the 3'-hydroxyl group of the deoxyribose sugar replaced by an azido (B1232118) group, AZT-TP competes with dTTP for binding to the active site of the viral polymerase. droracle.aisciencesnail.com The triphosphorylated form of AZT not only competes for binding to the HIV reverse transcriptase but also serves as an alternative substrate for the enzyme. droracle.ai This competitive inhibition is a key aspect of its mechanism, as it directly interferes with the incorporation of the natural nucleotide required for viral DNA synthesis. nih.gov Studies have shown that AZT-TP is a simple competitive substrate-inhibitor with respect to dTTP, with Ki values comparable to its Km values when using defined sequence template-primers. nih.gov
The central mechanism by which AZT-TP halts viral replication is through DNA chain termination. sciencesnail.comoup.com Once HIV-1 RT incorporates the AZT monophosphate from AZT-TP into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of AZT makes it impossible to form a phosphodiester bond with the next incoming deoxynucleotide triphosphate. sciencesnail.comresearchgate.net This inability to form the 3'-5' phosphodiester linkage, which is essential for elongating the DNA chain, results in the immediate cessation of DNA synthesis. sciencesnail.com The blocking of the synthesis of full-length proviral DNA effectively inhibits the replication of the virus. sciencesnail.com While the 3'-azido group is a key feature, it is not the sole determinant for the enhanced phosphorolytic excision of AZT monophosphate seen in resistant strains; other structural components like the base also play a role. nih.gov
The inhibitory potency of AZT-TP against HIV-1 RT has been quantified through detailed kinetic analyses. These studies provide insights into the enzyme's affinity for the inhibitor and its efficiency of incorporation. The kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), are crucial for understanding the dynamics of inhibition and the mechanisms of drug resistance.
Kinetic studies have determined the Michaelis-Menten constant (Km) for AZT-TP, which represents the substrate concentration at which the enzyme operates at half its maximum velocity, and the inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition. With defined sequence template-primers, the Ki values for both dTTP and AZT-TP were found to be comparable to their Km values. nih.gov For instance, when using poly(rA)•oligo(dT) as a template-primer, the Ki for AZT-TP was determined to be 35 nM at low concentrations. nih.gov In another study, the Km of HIV-1 RT for AZT-TP was found to be 0.17 µM. plos.org
| Parameter | Value | Template-Primer | Reference |
|---|---|---|---|
| Km | 2-10 µM | poly(dA)•oligo(dT) | nih.gov |
| Km | 0.082 µM | Defined sequence DNA-primed RNA template | nih.gov |
| Km | 0.17 µM | Not specified | plos.org |
| Ki | 35 nM | poly(rA)•oligo(dT) | nih.gov |
The specificity constant, kcat/Km, is a measure of the enzyme's catalytic efficiency and substrate specificity. A higher kcat/Km indicates a more efficient enzyme. For HIV-1 RT, the kcat for the polymerase reaction under processive conditions was approximately 2.5 s-1. nih.gov Comparative studies between HIV-1 RT and HIV-2 RT have shown that HIV-1 RT has a higher kcat for both AZT-TP and the natural substrate dTTP. plos.org This suggests that HIV-1 RT is more efficient at incorporating both the inhibitor and the natural nucleotide compared to HIV-2 RT. plos.org
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| kcat | ~2.5 s-1 | Polymerase reaction (processive) | nih.gov |
| kcat (for dTTP) | Higher than HIV-2 RT | Single cycle incorporation assay | plos.org |
| kcat (for AZT-TP) | Higher than HIV-2 RT | Single cycle incorporation assay | plos.org |
The binding of AZT-TP to the active site of HIV-1 RT is governed by specific structural interactions. The polymerase domain of the p66 subunit, which consists of the "fingers," "palm," and "thumb" subdomains, cradles the nucleic acid template-primer and the incoming nucleotide. proteopedia.orgmdpi.com Nuclear Overhauser effect experiments have revealed that the conformation of AZT-TP when bound to HIV-1 RT is similar to that of the natural substrate dTTP. nih.gov Both ligands adopt an anti-glycosidic angle and a C4' exo pucker of the sugar ring in the bound state. nih.gov Mutations in amino acid residues within the dNTP binding pocket can confer resistance to AZT by either discriminating against AZT-TP incorporation or by enhancing the excision of the incorporated AZT monophosphate. proteopedia.org Key residues implicated in AZT resistance through the excision mechanism include M41L, D67N, K70R, T215Y, and K219Q. nih.govnih.govrutgers.eduumn.edu These mutations are thought to create a higher-affinity binding site for ATP, which acts as a pyrophosphate donor in the excision reaction. nih.govnih.govrutgers.eduumn.edu
| Residue | Subdomain | Role in Resistance | Reference |
|---|---|---|---|
| M41L | Palm | Excision mechanism | nih.govnih.gov |
| D67N | Fingers | Excision mechanism | nih.govnih.gov |
| K70R | Fingers | Excision mechanism | nih.govnih.gov |
| T215Y/F | Palm | Excision mechanism, may have π-π interactions with ATP | nih.gov |
| K219Q | Palm | Excision mechanism | nih.govnih.gov |
| M184 | Palm | Interaction with 4'-ethynyl group of other nucleoside analogs | nih.gov |
| L210 | Palm | Part of the AZT-MP binding site | researchgate.net |
Kinetic Analysis of RT Inhibition by AZT Triphosphate
Inhibition of Cellular DNA Polymerases
AZT triphosphate (AZT-TP), the pharmacologically active metabolite of the antiretroviral drug zidovudine (AZT), interferes with human cellular DNA polymerases, albeit to varying degrees. This interaction is the primary basis for the drug's off-target effects. AZT-TP functions as both a competitive inhibitor of natural deoxythymidine triphosphate (dTTP) and, upon incorporation, as a chain terminator of DNA synthesis. nih.govnih.gov Its inhibitory potency differs significantly among the various cellular polymerases.
Mitochondrial DNA Polymerase Gamma (Pol γ) Interaction
The mitochondrial DNA polymerase, Pol γ, is notably sensitive to inhibition by AZT-TP. nih.govbris.ac.uk This susceptibility is a key factor in the mitochondrial toxicity observed in patients undergoing long-term AZT therapy, which can manifest as myopathy. bris.ac.uknih.gov Pol γ is the exclusive DNA polymerase within mitochondria, responsible for the replication and repair of the mitochondrial genome (mtDNA). frontiersin.org
The inhibition of Pol γ by AZT-TP is characterized by a mixed-inhibition model, displaying both competitive and noncompetitive kinetics. nih.govresearchgate.net AZT-TP competes with the endogenous substrate, dTTP, for binding to the active site of the polymerase. nih.govnih.gov This is possible due to the structural resemblance between AZT-TP and dTTP. bris.ac.uk
While developed to target the reverse transcriptase (RT) of HIV, AZT-TP also demonstrates a significant, albeit lower, affinity for human Pol γ. nih.govbris.ac.uk The affinity of AZT-TP for HIV-1 RT is approximately 100 times greater than its affinity for Pol γ. bris.ac.uk This selectivity is fundamental to the therapeutic efficacy of AZT, allowing for preferential inhibition of the viral enzyme at therapeutic concentrations. bris.ac.uk Nevertheless, the inhibition of Pol γ remains substantial enough to contribute to clinical toxicity. bris.ac.uknih.gov The kinetic parameters for AZT-TP are significantly different from those for the natural substrate, dTTP, with the maximal rate of incorporation (kpol) for AZT-TP being much slower (0.7 s⁻¹) compared to dTTP (~20 s⁻¹). nih.gov
The inhibition of Pol γ by AZT-TP has significant consequences for mitochondrial DNA maintenance. frontiersin.orgnih.gov Chronic exposure to AZT can lead to the depletion of mtDNA due to the premature termination of replication. frontiersin.org This reduction in mtDNA copy number impairs the synthesis of essential mitochondrial-encoded proteins, which are vital components of the electron transport chain. nih.gov The resulting disruption of oxidative phosphorylation and ATP production can lead to mitochondrial dysfunction, particularly in tissues with high energy demands like cardiac and skeletal muscle. bris.ac.uknih.gov Furthermore, studies have shown that AZT-TP accumulation can disrupt the mitochondrial network by causing fragmentation and altering the balance of mitochondrial fission and fusion proteins. nih.govmedchemexpress.com
Interaction with Nuclear DNA Polymerases (Alpha and Beta)
AZT-TP also interacts with the primary nuclear DNA polymerases involved in replication and repair, namely DNA polymerase alpha and beta, but with considerably less efficiency than with Pol γ or viral RT. nih.govnih.gov
Nuclear DNA polymerases are significantly less sensitive to AZT-TP. DNA polymerase alpha, which is involved in initiating DNA replication, is only marginally inhibited, with a reported Ki value greater than 1 mM. nih.gov While polymerase alpha can incorporate AZT monophosphate, it does so at a rate 2000-fold slower than the incorporation of the natural dTTP. nih.gov DNA polymerase beta, a key enzyme in base excision repair, is also not significantly inhibited by AZT-TP at therapeutic concentrations. nih.govnih.gov In contrast, DNA polymerases delta and epsilon show more pronounced inhibition, with competitive Ki values of 250 µM and 320 µM, respectively. nih.gov This marked difference in sensitivity underscores why the principal toxicity of AZT is mitochondrial rather than due to widespread disruption of nuclear DNA replication. nih.govbris.ac.uk
Table 1: Comparative Inhibition of DNA Polymerases by AZT Triphosphate (AZT-TP) This table provides a summary of reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for AZT-TP against various viral and cellular polymerases. Note that values can vary based on experimental conditions.
| Enzyme | Organism/Virus | Inhibition Constant (Ki) / IC50 | Type of Inhibition | Reference |
| Reverse Transcriptase (RT) | HIV-1 | 0.02–3.20 µM (IC50) | Competitive (vs. dTTP) | nih.gov |
| DNA Polymerase γ (Pol γ) | Bovine Cardiac | 1.8 µmol/L (Ki), 6.8 µmol/L (Ki') | Mixed Competitive/Noncompetitive | nih.gov |
| DNA Polymerase γ (Pol γ) | Human | >100 µM (IC50) | - | nih.gov |
| DNA Polymerase α | Human | > 1 mM (Ki) | Competitive (vs. dTTP) | nih.gov |
| DNA Polymerase δ | Human | 250 µM (Ki) | Competitive (vs. dTTP) | nih.gov |
| DNA Polymerase ε | Human | 320 µM (Ki) | Competitive (vs. dTTP) | nih.gov |
| DNA Polymerase β | Human | Not significantly inhibited | - | nih.govnih.gov |
Interaction with Other Viral Polymerases and Enzymes
AZT triphosphate (tetraammonium), the active metabolite of the nucleoside analog zidovudine (AZT), is primarily known for its inhibitory effects on HIV reverse transcriptase. However, its interactions extend to other viral and cellular enzymes, influencing their function and contributing to both its therapeutic and off-target effects. This section explores the molecular mechanisms through which AZT triphosphate interacts with and inhibits various polymerases and enzymes beyond its principal target.
Inhibition of Influenza Virus RNA Dependent RNA Polymerase (RdRp)
Recent research has highlighted the potential of AZT triphosphate as an inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govresearchgate.net Computational and in vitro studies have elucidated the specific mechanisms of this inhibition.
Docking studies have revealed that AZT triphosphate can bind to the catalytic site of the influenza A virus (IAV) RdRp, specifically within the PB1 subunit. nih.govresearchgate.net This binding occurs near the priming loop, a critical region for the initiation of viral RNA synthesis. nih.gov The interaction is characterized by a high binding affinity, with a calculated Gibbs free energy (ΔG) of -16.7 Kcal/mol. nih.govresearchgate.net This strong binding affinity underscores the potential for AZT triphosphate to effectively occupy the active site of the enzyme.
The binding of AZT triphosphate to the catalytic site is competitive in nature, meaning it vies with the natural nucleoside triphosphates (NTPs) for the same binding location. nih.gov This competition is a key aspect of its inhibitory mechanism.
Table 1: Binding Affinity and Inhibitory Concentration of AZT Triphosphate against Influenza A/PR/8/34/H1N1 RdRp
| Compound | Binding Site | Binding Affinity (ΔG, Kcal/mol) | IC50 (µM) | Reference |
|---|---|---|---|---|
| AZT triphosphate | PB1 catalytic site near priming loop | -16.7 | 1.12 | nih.govresearchgate.net |
By occupying the catalytic site, AZT triphosphate physically obstructs the entry and binding of the correct incoming nucleotides required for the elongation of the viral RNA (vRNA) strand. nih.govresearchgate.net This steric hindrance effectively halts the process of vRNA replication at its initiation phase. nih.govresearchgate.net The presence of the azido group at the 3' position of the deoxyribose sugar in AZT triphosphate, once incorporated, would also lead to chain termination, a mechanism well-established in its anti-HIV activity. pharmgkb.org However, its primary inhibitory action against influenza RdRp appears to be the prevention of nucleotide incorporation. nih.govresearchgate.net
Experimental data from in vitro enzyme transcription assays have confirmed the inhibitory effect of AZT triphosphate on influenza RdRp activity, demonstrating an IC50 value of 1.12 µM. nih.govresearchgate.net This finding corroborates the computational predictions and solidifies the role of AZT triphosphate as an inhibitor of influenza virus replication. nih.govresearchgate.net
Modulation of Adenylate Kinase Activity
Adenylate kinase is a crucial enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ↔ ATP + AMP. AZT has been shown to interact with and modulate the activity of this enzyme. Studies have demonstrated that AZT can bind to adenylate kinase, indicated by a decrease in the enzyme's aromatic residue fluorescence upon binding. nih.gov
This interaction leads to a significant inhibition of adenylate kinase activity, particularly in the direction of ATP synthesis, with a reported inhibitory constant (Ki) of 8 µM. nih.gov The inhibition is of a partial competitive type. nih.gov This suggests that AZT triphosphate, the active form of AZT, likely plays a role in this inhibition, given the structural similarities and the enzyme's function in nucleotide metabolism. The binding of AZT to the ATP/ADP binding sites of the enzyme is a key feature of this interaction. nih.gov
Effects on ADP/ATP Translocase
The ADP/ATP translocase, also known as the adenine (B156593) nucleotide translocator (ANT), is an inner mitochondrial membrane protein responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. This process is vital for cellular energy supply.
Research has shown that AZT can directly inhibit the function of the ADP/ATP translocase in isolated rat heart mitochondria. nih.gov The inhibition was found to be competitive, with a Ki of 7 µM. nih.gov This inhibition of the ADP/ATP antiport can disrupt the normal flow of energy substrates, potentially contributing to the mitochondrial toxicity associated with long-term AZT use. The accumulation of AZT triphosphate within the cell could lead to a sustained inhibition of this critical transporter. nih.gov
Interaction with Iron Homeostasis and Transferrin
Iron is an essential element for numerous cellular processes, and its homeostasis is tightly regulated. Transferrin is the primary protein responsible for transporting iron in the blood. Studies have investigated the potential of AZT and its phosphorylated derivatives to interact with iron and transferrin.
While AZT and its monophosphate form (AZTMP) have been shown to be ineffective as iron chelators, AZT triphosphate (AZTTP) has demonstrated a significant ability to remove iron from transferrin. nih.gov This suggests that the triphosphate form of the drug can directly interact with the iron-transferrin complex and chelate iron. This chelating ability could potentially disrupt cellular iron homeostasis. However, it is important to note that other studies suggest AZT itself may not be the direct cause of iron overload observed in some patients, indicating a more complex mechanism may be at play. nih.govnih.gov
Table 2: Iron Chelating Ability of AZT and its Phosphorylated Derivatives
| Compound | Iron Chelating Ability | Reference |
|---|---|---|
| AZT | Ineffective | nih.gov |
| AZT monophosphate (AZTMP) | Ineffective | nih.gov |
| AZT triphosphate (AZTTP) | Significant | nih.gov |
Structural Biology and Computational Studies of Azt Triphosphate
Conformational Analysis of AZT Triphosphate
The spatial arrangement of the atoms in AZT triphosphate, particularly the conformation of its sugar moiety, plays a significant role in its biological activity.
The deoxyribose ring of nucleosides and nucleotides is not planar but exists in a puckered conformation. The conformation of the 3'-azido-2',3'-dideoxyribose ring in AZT triphosphate has been a subject of extensive study. Nuclear Overhauser effect experiments have been used to determine the conformation of AZT triphosphate when bound to HIV-1 reverse transcriptase. nih.gov These studies revealed that the pucker of the 3'-azido-2',3'-dideoxyribose ring is predominantly C4' exo. nih.gov The orientation of the glycosidic angle (χ) is anti, and the γ torsion angle is in the +sc range. nih.gov This contrasts with the unusual C4'endo/C3'exo pucker observed for the dideoxyribose ring of AZT in its solid-state crystal structure, suggesting that this solid-state conformation is not the one relevant for its interaction with HIV-1 reverse transcriptase. nih.gov Quantum-chemical investigations on the AZT nucleoside also indicated a preference for a North sugar ring pucker in most of its stable conformers. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Glycosidic Angle (χ) | -120° ± 12° (anti) | nih.gov |
| Sugar Pucker (P) | 60° ± 10° (C4' exo) | nih.gov |
| γ Torsion Angle | +sc | nih.gov |
To investigate the importance of the sugar conformation for biological activity, researchers have synthesized and studied conformationally rigid carbocyclic analogues of AZT. acs.orgacs.org These analogues are permanently "locked" into specific sugar puckers. Two such isomers, one in a locked north (2E) envelope conformation and the other in a locked south (3E) envelope form, were synthesized. acs.org When the 5'-triphosphates of these locked analogues were tested as inhibitors of HIV reverse transcriptase, a striking difference was observed. acs.orgacs.org
Inhibition of the reverse transcriptase occurred almost exclusively with the conformationally locked north (2E) methano-carba-AZT 5'-triphosphate. acs.org This inhibition was found to be kinetically indistinguishable from the inhibition caused by AZT 5'-triphosphate itself. acs.org In contrast, the rigid south (3E) conformer did not inhibit the enzyme. acs.org These findings strongly support earlier NMR studies suggesting that AZT 5'-triphosphate binds to reverse transcriptase in a north conformation. acs.org
| Analogue | Conformation | Inhibition of HIV Reverse Transcriptase | Reference |
|---|---|---|---|
| (N)-methano-carba-AZT 5'-triphosphate | Locked North (2E) | Active (equipotent to AZT-TP) | acs.orgacs.org |
| (S)-methano-carba-AZT 5'-triphosphate | Locked South (3E) | Inactive | acs.orgacs.org |
Molecular Interactions at Enzyme Active Sites
The binding of AZT triphosphate within the active site of enzymes like HIV reverse transcriptase is governed by a network of specific molecular interactions.
Structural studies of AZT triphosphate bound to HIV-1 reverse transcriptase have provided insights into the key interactions. The binding of the AZT triphosphate moiety itself is remarkably similar to that of the natural substrate, dTTP. nih.gov The triphosphate portion of the molecule forms crucial interactions with the enzyme. While specific hydrogen bonding and van der Waals contacts for the triphosphate are a general feature of nucleotide binding, the interactions involving the unique parts of the AZT molecule are of particular interest. Molecular modeling studies have been employed to understand the hydrogen bonding patterns between AZT and its binding partners. nih.gov
The 3'-azido group is a hallmark of AZT and is critical for its mechanism of action, which involves chain termination of DNA synthesis. sciencesnail.com Beyond this primary role, the azido (B1232118) group also participates in specific interactions within the enzyme's active site. nih.govnih.gov Structural analyses have shown that the azido group is located in a specific pocket. nih.gov For instance, in HIV-1 reverse transcriptase, the M41L mutation, which is associated with resistance, is located near residues Phe116 and Gln151, which in turn interact with the 3'-azido group of AZT. nih.gov A leucine (B10760876) at position 41 may stabilize the interactions of these surrounding residues with the azido group. nih.gov The azido group's presence and interactions within the active site are therefore significant for both the binding of the inhibitor and the mechanisms of drug resistance.
Computational Approaches
Computational chemistry has become an indispensable tool for studying the structural and dynamic properties of molecules like AZT triphosphate. A variety of computational methods have been applied to understand its conformational landscape and interactions.
Quantum-chemical investigations have been used to perform a comprehensive analysis of the conformational parameters of the AZT nucleoside, identifying numerous stable structures and their relative energies. nih.gov Such studies help in understanding the intrinsic conformational preferences of the molecule.
Molecular modeling has been used to simulate the interactions of AZT with its biological targets. For example, modeling has been used to assess the potential interactions of AZT analogues when inserted into the N-site or P-site of the reverse transcriptase/nucleic acid complex. nih.gov These models help in visualizing how the inhibitor fits into the active site and which residues are important for binding. Furthermore, molecular modeling has been used to demonstrate potential hydrogen bonding between AZT and nucleic acids. nih.gov Hybrid quantum mechanical/molecular mechanical (QM/MM) modeling has also been utilized to study related nucleotide analogues in the HIV-1 reverse transcriptase active site, providing detailed insights into the electronic and structural aspects of the interactions. researchgate.net
Molecular Docking Simulations of Ligand-Enzyme Complexes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of inhibitors and can provide valuable information on binding affinity and the specific interactions that stabilize the ligand-enzyme complex. nih.govnih.gov
In the context of AZT-TP, molecular docking studies have been employed to investigate its interaction with the active site of HIV-1 reverse transcriptase (RT). way2drug.comekb.eg These simulations aim to elucidate the structural basis of its inhibitory activity. Docking studies have shown that zidovudine (B1683550), the prodrug of AZT-TP, binds to the active site of the HIV-1 RT enzyme. ekb.eg Specifically, studies have identified interactions with key amino acid residues within the p66 subunit's active site, including Asp110, Tyr183, and Asp186. ekb.eg The binding of AZT-TP in this pocket competitively inhibits the binding of the natural substrate, deoxythymidine triphosphate (dTTP). droracle.ainih.gov
The process of molecular docking involves preparing the 3D structures of both the ligand (AZT-TP) and the protein (e.g., HIV-1 RT), followed by a search algorithm that explores various possible binding poses of the ligand within the enzyme's active site. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more stable complex. nih.gov While specific binding energy values for AZT-TP from comprehensive docking studies are not widely published in the provided search results, the methodology has been successfully applied to understand the binding of other nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For instance, the docking of various phytochemicals and known NRTIs into the HIV-1 RT active site has been performed to predict their binding energies and interaction patterns. nih.gov
The insights from molecular docking are further enhanced by comparing the binding of AZT-TP to that of the natural substrate, dTTP. Crystal structures of HIV-1 RT in complex with a DNA template-primer and an incoming dTTP have provided a detailed view of the active site. nih.gov Docking simulations of AZT-TP into this active site would highlight the role of the 3'-azido group in its mechanism. The azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination. sciencesnail.com
Molecular Dynamics Simulations to Elucidate Binding Dynamics
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of biomolecular systems over time, providing insights into the conformational changes and stability of ligand-enzyme complexes that are not apparent from static docking models. nih.govillinois.edu These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions on a timescale from picoseconds to microseconds.
While specific MD simulation studies focused exclusively on AZT-TP binding to polymerases were not detailed in the provided search results, the application of this technique to other nucleoside inhibitors and polymerases provides a framework for understanding what such studies on AZT-TP could reveal. For example, MD simulations have been used to investigate the structural and dynamical effects of different nucleotide analogs binding to human DNA polymerase η. illinois.edu Such simulations can reveal persistent hydrogen-bonding interactions and other non-covalent interactions that are crucial for the stability of the complex. illinois.edu
An MD simulation of an AZT-TP-polymerase complex would typically start with the best-docked pose obtained from molecular docking. The complex would be solvated in a water box with appropriate ions to mimic physiological conditions. nih.gov The simulation would then be run for a sufficient duration to observe the convergence of structural properties, such as the root-mean-square deviation (RMSD) of the protein and ligand.
Key insights that could be gained from MD simulations of AZT-TP include:
Conformational Changes: Observing how the binding of AZT-TP induces conformational changes in the enzyme, particularly in the flexible "fingers" and "thumb" subdomains of HIV-1 RT, which are known to be critical for nucleotide binding and catalysis.
Stability of Interactions: Assessing the stability of the hydrogen bonds and hydrophobic interactions between AZT-TP and the active site residues over time.
Role of Water Molecules: Investigating the role of bridging water molecules in mediating interactions between the ligand and the enzyme.
Unbinding Pathways: Using steered molecular dynamics (SMD) simulations to explore the pathway and energetics of AZT-TP unbinding from the active site, which can provide insights into the residence time of the inhibitor.
MD simulations have been instrumental in understanding the binding of other nucleotide inhibitors to viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of the norovirus. nih.gov These studies have successfully modeled the binding of various nucleotide analogs and calculated their relative binding free energies. nih.gov Applying similar methodologies to AZT-TP would provide a more complete picture of its interaction with target enzymes at an atomic level.
Mathematical Modeling of Polymerase Inhibition Kinetics
Mathematical modeling of enzyme kinetics provides a quantitative framework for understanding the efficiency and mechanism of polymerase inhibition by AZT-TP. Pre-steady-state and steady-state kinetic analyses are used to determine key kinetic parameters that describe the binding of the inhibitor and its incorporation into the growing DNA chain. nih.govyoutube.com
AZT-TP acts as a competitive inhibitor of dTTP for binding to HIV-1 reverse transcriptase. droracle.ainih.gov The inhibitory action can be quantified by determining the inhibition constant (Ki). In a broader context of nucleoside analog toxicity, studies on the inhibition of thymidine (B127349) phosphorylation by AZT have utilized mathematical models to fit experimental data. For instance, the inhibition of thymidine phosphorylation in isolated rat heart and liver mitochondria was best described by a competitive inhibition model, with calculated Ki values. nih.govnih.gov
Pre-steady-state kinetic analysis of AZT-TP incorporation by HIV-1 RT has provided detailed insights into the individual steps of the catalytic cycle. nih.gov These studies measure the rate of single nucleotide incorporation under conditions where the enzyme concentration is in excess of the substrate, allowing for the determination of the equilibrium dissociation constant (KD) for nucleotide binding and the maximum rate of polymerization (kpol). nih.govresearchgate.net
The catalytic efficiency of incorporation is often expressed as the ratio kpol/KD. Studies have shown that the efficiency of AZT-TP incorporation is influenced by factors such as the concentration of magnesium ions (Mg2+), which are essential cofactors for polymerase activity. nih.gov For example, the catalytic efficiency of AZT-TP incorporation by HIV-1 RT was found to be significantly lower in the presence of low Mg2+ concentrations compared to high concentrations, primarily due to a decrease in the kpol value. nih.gov
The development of resistance to AZT is also reflected in changes in the kinetic parameters of the mutant enzymes. Some AZT-resistant mutants of HIV-1 RT exhibit an increased ability to remove the chain-terminating AZT monophosphate (AZT-MP) from the primer strand in a pyrophosphorolysis reaction. nih.gov This process is essentially the reverse of the polymerization reaction. Mathematical models can be used to describe the kinetics of both the forward (incorporation) and reverse (excision) reactions, providing a more complete understanding of the resistance mechanism.
Below are interactive data tables summarizing key kinetic parameters for AZT-TP.
Table 1: Pre-Steady-State Kinetic Parameters for HIV-1 RT Incorporation of dTTP and AZT-TP
| Nucleotide | Mg2+ Conc. (mM) | K D (μM) | k pol (s⁻¹) | k pol /K D (μM⁻¹s⁻¹) | Fold Decline in Efficiency vs dTTP |
|---|---|---|---|---|---|
| dTTP | 6 | 4.5 ± 0.8 | 33 ± 2 | 7.3 | - |
| AZT-TP | 6 | 5.2 ± 1.1 | 25 ± 2 | 4.8 | 1.5 |
| dTTP | 0.5 | 4.9 ± 1.2 | 1.8 ± 0.1 | 0.37 | - |
| AZT-TP | 0.5 | 3.6 ± 0.9 | 0.18 ± 0.01 | 0.05 | 7.2 |
Data derived from pre-steady-state kinetic analysis of HIV-1 reverse transcriptase. nih.govresearchgate.net
Table 2: Inhibition of Thymidine Phosphorylation by AZT in Rat Mitochondria
| Tissue | Inhibition Model | K i (μM) |
|---|---|---|
| Heart Mitochondria | Competitive | 10.6 ± 4.5 |
| Liver Mitochondria | Competitive | 14.0 ± 2.5 |
Data from mathematical modeling of competitive inhibition. nih.govnih.gov
Research Methodologies and Experimental Approaches for Azt Triphosphate Studies
In Vitro Enzymatic Assays
In vitro enzymatic assays are fundamental to understanding the molecular basis of AZT-TP's activity. These cell-free systems allow for the precise control of reaction components, enabling detailed investigation of the compound's effects on polymerase function.
Polymerase Inhibition Assays (RT, DNA Polymerases, RdRp)
Polymerase inhibition assays are designed to quantify the inhibitory potency of AZT-TP against various DNA polymerases. These include the primary target, HIV reverse transcriptase (RT), as well as host cellular DNA polymerases, which is crucial for understanding the compound's selectivity and potential for toxicity.
The core principle of these assays involves measuring the activity of a polymerase in the presence and absence of the inhibitor. A common setup utilizes a template-primer complex, such as poly(rA)-oligo(dT), and measures the incorporation of a radiolabeled or fluorescently tagged deoxynucleoside triphosphate (dNTP) into the growing DNA strand. The concentration of AZT-TP that reduces the polymerase activity by 50% is determined as the half-maximal inhibitory concentration (IC50).
Research has shown that AZT-TP is a potent inhibitor of HIV-1 RT. pnas.org In contrast, it is a significantly weaker inhibitor of human DNA polymerases, such as DNA polymerase γ, which is located in the mitochondria. nih.govnih.gov This selectivity is a cornerstone of its therapeutic window. For instance, the IC50 of AZT-TP for mitochondrial DNA polymerase γ has been reported to be greater than 100 μM, a concentration much higher than that required to inhibit HIV-1 RT. nih.govnih.gov The inhibitory characteristics of AZT-TP are competitive with respect to the natural substrate, thymidine (B127349) triphosphate (dTTP). nih.gov
Table 1: Inhibitory Concentration (IC50) of AZT Triphosphate Against Various Polymerases
| Polymerase | Template/Primer | Natural Substrate | IC50 (µM) | Reference |
| HIV-1 Reverse Transcriptase | Endogenous | - | Not specified | pnas.org |
| DNA Polymerase γ | - | - | >100 | nih.govnih.gov |
| Thymidine Kinase (in heart mitochondria) | - | Thymidine | 7.0 ± 1.0 | nih.gov |
| Thymidine Kinase (in liver mitochondria) | - | Thymidine | 14.4 ± 2.6 | nih.gov |
This table is interactive. Click on the headers to sort the data.
DNA Chain Termination Assays
DNA chain termination assays provide direct evidence for the mechanism of action of AZT-TP. The absence of a 3'-hydroxyl group on the ribose sugar of AZT prevents the formation of a phosphodiester bond with the next incoming dNTP, thereby halting the elongation of the DNA chain. medchemexpress.com
In a typical DNA chain termination assay, a radiolabeled primer is annealed to a DNA or RNA template. The polymerase is then allowed to extend the primer in the presence of all four dNTPs and a specific concentration of AZT-TP. The reaction products are then separated by size using polyacrylamide gel electrophoresis and visualized by autoradiography. The incorporation of AZT-TP results in the appearance of shorter DNA fragments, corresponding to the positions where termination occurred. The intensity of these termination bands can be modulated by the relative concentrations of AZT-TP and the competing natural dNTP. nih.gov
Pyrophosphorolysis and Excision Assays
Pyrophosphorolysis is the reverse reaction of polymerization, where a pyrophosphate (PPi) molecule is used to remove the terminal nucleotide from a DNA chain. Excision assays are a form of pyrophosphorolysis where ATP can also serve as the pyrophosphate donor. These assays are particularly important in the context of understanding drug resistance.
Certain mutations in HIV-1 RT can enhance the enzyme's ability to excise the chain-terminating AZT monophosphate (AZT-MP) from the 3' end of the primer. nih.govnih.gov This process, often ATP-mediated, effectively removes the block on DNA synthesis, allowing viral replication to continue even in the presence of the drug. nih.gov
In these assays, a pre-synthesized, AZT-terminated primer-template duplex is incubated with the polymerase (wild-type or mutant) and a source of pyrophosphate (PPi or ATP). The removal of AZT-MP is monitored over time, often by observing the regeneration of the unblocked primer, which can then be extended in the presence of dNTPs. The product of ATP-mediated excision of AZT-MP is AZT adenosine (B11128) dinucleoside tetraphosphate (B8577671) (AZTppppA). nih.gov Studies have shown that mutations like D67N and K70R in HIV-1 RT significantly increase the rate of pyrophosphorolysis, contributing to AZT resistance. nih.gov
Kinetic Characterization Techniques
Kinetic characterization techniques provide quantitative insights into the individual steps of the enzymatic reaction, such as substrate binding, the chemical step of nucleotide incorporation, and product release. These methods offer a more detailed understanding of the interactions between AZT-TP, the polymerase, and the DNA substrate.
Stopped-Flow Kinetic Analysis
Stopped-flow kinetic analysis is a powerful technique for studying rapid biochemical reactions that occur on the millisecond timescale. While specific studies focusing solely on the stopped-flow analysis of AZT triphosphate are not prevalent in the provided search results, the principles of this technique are highly applicable to understanding its mechanism.
In a stopped-flow instrument, small volumes of reactants (e.g., enzyme-DNA complex and AZT-TP) are rapidly mixed, and the reaction is monitored in real-time using a spectroscopic signal, such as fluorescence. This allows for the measurement of pre-steady-state kinetics, providing information on the rates of initial binding events and conformational changes that precede the chemical step of nucleotide incorporation. For instance, by using fluorescently labeled DNA or nucleotide analogs, one could directly observe the binding of AZT-TP to the polymerase-DNA complex and any subsequent conformational changes in the enzyme. This would provide valuable data on the kinetics of steps that are too fast to be resolved by manual mixing methods.
Pre-Steady-State Kinetic Measurements
Pre-steady-state kinetic measurements focus on the first few turnovers of the enzyme, providing detailed information about the elementary steps of the catalytic cycle. These studies have been extensively used to dissect the mechanism of AZT-TP incorporation by HIV-1 RT.
A common experimental setup for pre-steady-state kinetics is the rapid quench-flow method. Here, the reaction between the polymerase-DNA complex and AZT-TP is initiated and then rapidly stopped at various short time points by adding a quenching agent. The amount of product formed at each time point is then quantified.
These analyses allow for the determination of key kinetic parameters, including the dissociation constant (Kd), which reflects the binding affinity of AZT-TP to the enzyme, and the maximum rate of incorporation (kpol). Studies have shown that the incorporation of AZT-TP by HIV-1 RT is influenced by the concentration of magnesium ions (Mg2+), an essential cofactor for polymerase activity. nih.govbiorxiv.org At lower, more physiologically relevant Mg2+ concentrations, the catalytic efficiency (kpol/Kd) of AZT-TP incorporation is more significantly reduced compared to the natural substrate dTTP. nih.govbiorxiv.org
Table 2: Pre-Steady-State Kinetic Parameters for dTTP and AZTTP Incorporation by HIV-1 RT at Different Mg2+ Concentrations
| Nucleotide | [Mg2+] (mM) | kpol (s-1) | Kd (µM) | kpol/Kd (µM-1s-1) | Efficiency Decline vs dTTP | Reference |
| dTTP | 0.5 | 14.3 ± 0.8 | 3.3 ± 0.7 | 4.33 | - | nih.govbiorxiv.org |
| AZTTP | 0.5 | 2.0 ± 0.1 | 3.6 ± 0.6 | 0.56 | 7.7-fold | nih.govbiorxiv.org |
| dTTP | 6 | 35.0 ± 1.5 | 4.9 ± 0.8 | 7.14 | - | nih.govbiorxiv.org |
| AZTTP | 6 | 18.0 ± 0.8 | 3.8 ± 0.6 | 4.74 | 1.5-fold | nih.govbiorxiv.org |
This table is interactive. Click on the headers to sort the data. The 'Efficiency Decline vs dTTP' is calculated as the ratio of the kpol/Kd values.
Spectroscopic Techniques (e.g., NMR for conformational studies)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are pivotal in elucidating the three-dimensional structure and conformational flexibility of AZT triphosphate in solution, especially when it is bound to its target enzyme, HIV-1 reverse transcriptase (RT).
Detailed research using Nuclear Overhauser effect (NOE) experiments has been conducted to determine the specific conformation of AZT triphosphate (AZTTP) when it is in the active site of HIV-1 RT. These 500 MHz experiments have revealed that the conformation of bound AZTTP is similar to that of the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov Key findings from these conformational studies indicate that in the bound state, the glycosidic angle (χ) is in the anti orientation (approximately -120° for AZTTP). nih.gov Furthermore, the conformation around the C4'-C5' bond (γ) is +sc, and the sugar pucker of the 3'-azido-2',3'-dideoxyribose ring is predominantly C4' exo. nih.gov This is a significant finding, as the conformation of AZT in its solid-state crystal form shows a different pucker (C4'endo/C3'exo), suggesting that this solid-state conformation is not the one relevant for its interaction with HIV-1 RT. nih.govresearchgate.net These NMR studies provide critical insights into the precise molecular arrangement required for the compound's inhibitory action.
X-ray Crystallography of Enzyme-Ligand Complexes
X-ray crystallography provides high-resolution, static snapshots of the interactions between AZT triphosphate and its enzymatic targets. This technique has been instrumental in visualizing how the inhibitor binds to HIV-1 reverse transcriptase and in understanding the structural basis of drug resistance.
Crystal structures of HIV-1 RT complexed with an AZT-terminated DNA primer have been determined at resolutions as high as 2.70 to 2.80 Å. nih.gov These structures reveal the precise atomic contacts between the enzyme and the AZT moiety at the 3' end of the DNA chain. nih.govnih.gov Three-dimensional models derived from these crystallographic studies show that when bound, the triphosphate groups extend into solvent-accessible regions, while the base and sugar portions of the molecule engage in more direct interactions within the enzyme's active site. nih.gov
Crucially, crystallography has illuminated the mechanism of AZT resistance. Researchers have determined the crystal structures of both wild-type and AZT-resistant RT in complex with the excision product, AZT adenosine dinucleoside tetraphosphate (AZTppppA). nih.gov These studies show that in the resistant enzyme, mutations create a new, high-affinity binding site for ATP. nih.govnih.gov This allows ATP to act as a pyrophosphate donor, facilitating the removal of the chain-terminating AZT monophosphate (AZTMP) from the DNA, thus allowing viral replication to resume. nih.gov The structural details of this ATP-binding site in the resistant enzyme provide a valuable template for designing new drugs that could inhibit this excision process. nih.govnih.gov
High-Throughput Screening for Modulators of AZT Triphosphate Metabolism or Action
High-throughput screening (HTS) encompasses automated, rapid testing of large chemical libraries to identify compounds that can modulate the biological activity or metabolism of a target molecule like AZT triphosphate. nih.gov These assays are critical for discovering new drugs that could enhance the efficacy of AZT or overcome resistance.
One innovative HTS approach developed is a Förster resonance energy transfer (FRET)-based assay designed specifically to find inhibitors of the ATP-mediated excision of AZT monophosphate (AZT-MP) from a terminated DNA primer. jenabioscience.com This assay mimics the key resistance mechanism and is robust enough for screening large compound libraries, exhibiting a good signal-to-noise ratio and a Z' factor of 0.69, a statistical indicator of assay quality. jenabioscience.com A screen of over 7,000 compounds using this method successfully identified a novel inhibitor that blocks the interaction between reverse transcriptase and the DNA substrate, thereby preventing excision and inhibiting all functions of the enzyme. jenabioscience.com
Other HTS platforms, while not directly targeting AZT triphosphate, are used to identify novel nucleoside analogs or compounds that affect HIV replication in relevant cell types. For instance, HTS assays using reporter viruses in primary human monocyte-derived macrophages (MDM) have been developed to screen for compounds that suppress viral expression in these long-lived reservoir cells. nih.gov A screen of approximately 6,000 known drugs identified several purine (B94841) analogs that suppressed HIV-1 expression from an established infection in macrophages. nih.gov Such cell-based screens are invaluable for identifying modulators that act on various stages of the viral life cycle, including steps dependent on the action of AZT triphosphate. nih.govnih.gov
Quantitative Analysis of Intracellular Metabolite Concentrations (e.g., HPLC)
Quantifying the intracellular concentrations of AZT triphosphate is essential for understanding its pharmacokinetics and pharmacodynamics, as its level within the target cell directly correlates with its antiviral activity. High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS), is the gold standard for this type of analysis.
Highly sensitive and specific methods have been developed to measure the low intracellular concentrations of AZT triphosphate (also referred to as ZDV-TP) in peripheral blood mononuclear cells (PBMCs), the primary target cells of HIV. jenabioscience.com These methods typically involve extracting the metabolites from patient cells, followed by analytical separation and detection. One common approach uses ion-exchange solid-phase extraction (SPE) to isolate the nucleotides, which are then enzymatically digested to their corresponding nucleoside forms for easier measurement by reverse-phase HPLC-MS/MS. jenabioscience.com
These quantitative methods are validated to be highly accurate and precise over a wide range of concentrations. For example, one HPLC-MS/MS method demonstrated a linear range of 4.0 to 10,000 fmol per 10^6 cells with a limit of detection of 4.0 fmol/10^6 cells. In clinical studies, these techniques have been used to measure ZDV-TP concentrations in patients, which were found to range from 41 to 193 fmol/10^6 cells, even 15 hours after drug administration. The ability to accurately measure these concentrations allows researchers to study the relationship between drug levels, viral response, and the development of resistance. nih.gov
Table 1: Performance Characteristics of an HPLC-MS/MS Method for AZT Triphosphate (ZDV-TP) Quantification
| Parameter | Value | Reference |
|---|---|---|
| Analytical Method | HPLC with tandem mass spectrometry (HPLC/MS/MS) | jenabioscience.com |
| Sample Matrix | Human Peripheral Blood Mononuclear Cells (PBMCs) | jenabioscience.com |
| Analytical Range | Equivalent to 50-45,000 pg | jenabioscience.com |
| Limit of Detection (LOD) | 4.0 fmol/10^6 cells | |
| Mean Interassay Accuracy | 108.0% | jenabioscience.com |
| Mean Interassay Precision (%C.V.) | 8.2% | jenabioscience.com |
| Extraction Recovery | 98.3% | jenabioscience.com |
Comparative Biochemical Analysis of Azt Triphosphate Analogues and Derivatives
Evaluation of Chemically Modified AZT Analogues on Enzyme Inhibition
To overcome resistance and potentially improve efficacy, various chemically modified analogues of AZT have been synthesized and evaluated. These modifications explore different aspects of the AZT scaffold, from the phosphate (B84403) chain to the attachment of entirely different functional moieties.
One area of exploration involves altering the phosphate linkage itself. A synthesized AZT β-triphosphate analogue, where the triphosphate group is attached at the beta position, was tested against both wild-type and NRTI-resistant HIV-1 RT. This analogue demonstrated potent inhibition of the wild-type enzyme at a concentration of 10 nM and retained modest activity against multi-drug resistant RT, requiring a higher concentration of 10 µM for complete inhibition. nih.gov
Another strategy involves creating hybrid molecules that combine the AZT scaffold with other classes of antiretroviral drugs. In one such approach, the thymine (B56734) ring of AZT was linked to a non-nucleoside reverse transcriptase inhibitor (NNRTI), specifically a TSAO-T analogue. nih.gov The resulting hybrid compounds were evaluated for their anti-HIV activity. The potency of these hybrids was found to be highly dependent on the length of the chemical linker connecting the two moieties, with antiviral activity decreasing as the number of methylene (B1212753) units in the linker increased beyond six. nih.gov This suggests an optimal spatial orientation is necessary for the hybrid molecule to interact effectively with its target.
Table 1: Enzyme Inhibition by Chemically Modified AZT Analogues
| Analogue | Modification | Target Enzyme | Inhibitory Concentration/Activity | Reference |
|---|---|---|---|---|
| AZT β-triphosphate | Triphosphate group attached at the beta position of the ribose sugar. | Wild-Type HIV-1 RT | 10 nM (complete inhibition) | nih.gov |
| AZT β-triphosphate | Triphosphate group attached at the beta position of the ribose sugar. | NRTI Multi-Resistant HIV-1 RT | 10 µM (complete inhibition) | nih.gov |
| [AZT]-(CH₂)n-[TSAO-T] Hybrid | AZT linked to an NNRTI (TSAO-T) via a methylene linker. | HIV-1 (in CEM/0 cells) | EC₅₀ = 0.10 µM (for optimal linker length) | nih.gov |
Biochemical Comparison with Other Nucleoside and Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
The clinical utility of an NRTI is determined not only by its potency against HIV RT but also by its selectivity, specifically its low affinity for human DNA polymerases, and its profile against resistant viral strains. A biochemical comparison of AZT-TP with other NRTIs reveals a spectrum of activities.
Inhibition of HIV Reverse Transcriptase: AZT-TP is a potent competitive inhibitor of HIV-1 RT with respect to dTTP, with a Kᵢ value as low as 0.0022 µM. nih.gov Its inhibitory capacity is comparable to that of other early NRTIs. For instance, Carbovir triphosphate was found to inhibit HIV-1 RT to the same extent as AZT-TP, ddTTP (dideoxythymidine triphosphate), and ddGTP (dideoxyguanosine triphosphate). umn.edu However, newer generations of NRTIs have demonstrated even greater potency. The triphosphate form of 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA-TP) was found to be one to two orders of magnitude more effective at inhibiting HIV RT than AZT-TP, ddATP, and Tenofovir (B777) diphosphate (B83284) (TFV-DP). nih.gov
Inhibition of Human DNA Polymerases and Mitochondrial Toxicity: A primary concern with NRTI therapy is off-target inhibition of human DNA polymerases, particularly the mitochondrial DNA polymerase gamma (Pol γ), which can lead to mitochondrial toxicity. AZT-TP is an efficient inhibitor of Pol γ but does not significantly inhibit DNA polymerases α and β. nih.gov This interaction with Pol γ is a key factor in AZT-related side effects. Comparative studies show that other NRTIs also inhibit Pol γ, but to varying degrees. For example, ddTTP and ddGTP also inhibit Pol γ, whereas Carbovir triphosphate was found to be a more selective inhibitor of viral RT with less effect on cellular enzymes. umn.edu Research indicates that Pol γ readily incorporates ddCTP (zalcitabine-TP), ddITP (didanosine-TP), and d4T-TP (stavudine-TP), while considering AZT-TP, 3TC-TP (lamivudine-TP), and PMPApp (an analogue of tenofovir) as only moderate inhibitors. nih.gov In contrast, the newer compound EFdA is a remarkably poor substrate for Pol γ, suggesting a lower potential for mitochondrial toxicity. nih.gov
Resistance Pathways: Different NRTIs select for distinct resistance mutations in HIV. HIV-1 typically develops resistance to AZT through the excision pathway mediated by TAMs. plos.org In contrast, resistance to lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC) is most commonly associated with the M184V mutation, which increases the enzyme's fidelity and allows it to discriminate against the NRTI. Interestingly, HIV-2, which is intrinsically less susceptible to AZT-TP incorporation than HIV-1 RT, tends to develop AZT resistance via an exclusion mechanism (e.g., the Q151M mutation) rather than the excision pathway favored by HIV-1. plos.org
Activation Pathway: AZT is a nucleoside analogue and requires three intracellular phosphorylation steps to become the active AZT-TP. nih.gov This contrasts with nucleotide reverse transcriptase inhibitors (NtRTIs) like tenofovir. Tenofovir is administered as a prodrug (Tenofovir disoproxil fumarate (B1241708) or Tenofovir alafenamide) which is converted to tenofovir, a nucleotide analogue that requires only two phosphorylation steps to yield the active tenofovir diphosphate (TFV-DP). nih.gov This difference in the activation pathway can influence the intracellular concentration of the active drug.
Table 2: Comparative Biochemical Data of AZT Triphosphate and Other NRTI Triphosphates
| Compound | Target | Inhibition Constant (Kᵢ) / Potency | Selectivity Note | Reference |
|---|---|---|---|---|
| AZT Triphosphate (AZT-TP) | HIV-1 RT | Kᵢ = 0.0022 µM | Efficiently inhibits mitochondrial DNA Polymerase γ. | nih.govnih.gov |
| Lamivudine Triphosphate (3TC-TP) | HIV-1 RT | Moderate inhibitor | Moderate inhibitor of Polymerase γ. | nih.gov |
| Stavudine (B1682478) Triphosphate (d4T-TP) | HIV-1 RT | Potent inhibitor | Readily incorporated by Polymerase γ. | nih.gov |
| Tenofovir Diphosphate (TFV-DP) | HIV-1 RT | Potent inhibitor | Considered a moderate inhibitor of Polymerase γ. | nih.govnih.gov |
| Carbovir Triphosphate | HIV-1 RT | Inhibition similar to AZT-TP | Highly selective for RT over human Polymerases α, β, and γ. | umn.edu |
| EFdA Triphosphate (EFdA-TP) | HIV-1 RT | 1-2 orders of magnitude more potent than AZT-TP | Very poor substrate for Polymerase γ, suggesting low toxicity. | nih.govnih.gov |
Emerging Research Avenues for Azt Triphosphate in Basic Science
Further Elucidation of Underexplored Molecular Interaction Partners
While the primary interaction of AZT triphosphate with HIV-1 reverse transcriptase (RT) is well-documented, research is expanding to identify other cellular proteins that may interact with this nucleotide analog. nih.govnih.govoup.com Understanding these off-target interactions is crucial for a complete picture of AZT's biological effects.
Recent studies have shown that AZT triphosphate can interact with and inhibit cellular DNA polymerase gamma, an enzyme essential for mitochondrial DNA replication. nih.gov This interaction is a key area of investigation as it may explain some of the side effects observed during AZT therapy. nih.gov Furthermore, there is evidence suggesting that AZT triphosphate can influence the activity of other enzymes involved in nucleotide metabolism, such as thymidylate kinase, although the direct interactions are still being fully characterized. pharmgkb.org Proteomic approaches are also being employed to identify novel protein binders of AZT triphosphate within the cell, which could reveal new pathways affected by the drug. nih.gov
Another area of interest is the interaction of AZT triphosphate with components of the mitochondrial quality control system. Research has indicated that the accumulation of AZT triphosphate can disrupt mitochondrial dynamics by affecting proteins like dynamin-related protein 1 (Drp1) and optic atrophy 1 (Opa1), leading to mitochondrial dysfunction and cell death. nih.govmedchemexpress.com
A list of potential and confirmed molecular interaction partners for AZT triphosphate is provided in the table below.
| Interacting Protein | Cellular Function | Implication of Interaction |
| HIV-1 Reverse Transcriptase | Viral DNA synthesis | Inhibition of HIV replication |
| DNA Polymerase Gamma | Mitochondrial DNA replication | Potential for mitochondrial toxicity |
| Thymidylate Kinase | Nucleotide metabolism | Alteration of cellular nucleotide pools |
| Dynamin-related protein 1 (Drp1) | Mitochondrial fission | Disruption of mitochondrial dynamics |
| Optic atrophy 1 (Opa1) | Mitochondrial fusion | Disruption of mitochondrial dynamics |
Advanced Computational Modeling for Predictive Enzyme-Ligand Design
Computational modeling has become an indispensable tool in drug design and in understanding the intricate details of enzyme-ligand interactions. chemrxiv.orgresearchgate.net In the context of AZT triphosphate, advanced computational models are being used to predict how mutations in HIV-1 RT affect drug binding and efficacy. nih.gov These models allow researchers to simulate the dynamic interactions between the drug and the enzyme at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. chemrxiv.org
By employing techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, scientists can visualize the binding poses of AZT triphosphate in the active site of both wild-type and mutant RT. nih.gov This helps in understanding the structural basis of drug resistance. nih.gov For instance, modeling has been instrumental in elucidating how resistance mutations can alter the conformation of the enzyme's active site, thereby reducing the binding affinity of AZT triphosphate or facilitating its removal after incorporation. nih.govnih.gov
These computational approaches are not only retrospective but also predictive. They are being used to design novel nucleoside analogs with improved binding affinities for resistant strains of HIV-1 RT or to identify allosteric sites that could be targeted to overcome resistance. nih.gov The goal is to develop next-generation inhibitors that are less susceptible to existing resistance mechanisms.
Investigation of Cross-Resistance Mechanisms Beyond HIV-1 RT
The emergence of drug-resistant HIV-1 strains is a major challenge in antiviral therapy. While resistance to AZT is primarily associated with mutations in the viral RT, there is growing interest in understanding cross-resistance patterns with other nucleoside reverse transcriptase inhibitors (NRTIs). nih.govnih.gov
Studies have shown that certain mutations conferring resistance to AZT can also reduce the susceptibility of the virus to other NRTIs like stavudine (B1682478) (d4T), didanosine (B1670492) (ddI), and zalcitabine (B1682364) (ddC), particularly when AZT is also present. nih.gov This phenomenon, known as AZT-mediated cross-resistance, suggests a complex interplay between different drugs and the mutant enzyme. nih.gov
Conversely, some mutations that confer resistance to other NRTIs can re-sensitize the virus to AZT. researchgate.net Research is focused on understanding the molecular basis of these complex cross-resistance profiles. This involves detailed kinetic analysis of mutant RT enzymes with various NRTIs and structural studies to visualize how different mutations impact the binding and incorporation of these drugs. plos.orgrutgers.edu
Furthermore, investigations are extending beyond HIV-1 to other retroviruses, such as HIV-2. plos.orgrutgers.edu Interestingly, HIV-2 appears to develop resistance to AZT through different mutational pathways than HIV-1, primarily by reducing the incorporation of AZT triphosphate rather than enhancing its excision. plos.orgrutgers.edu Comparative studies of the reverse transcriptases from these two viruses are providing valuable insights into the fundamental mechanisms of NRTI resistance. plos.orgrutgers.edu
Design and Characterization of Inhibitors Targeting AZT-MP Excision Pathways
A primary mechanism of high-level AZT resistance in HIV-1 is the enhanced ability of the mutant reverse transcriptase to excise the incorporated AZT monophosphate (AZT-MP) from the terminated DNA chain. nih.govumn.edu This excision reaction, which is essentially the reverse of the polymerization step, is catalyzed by the RT itself and utilizes ATP as a pyrophosphate donor. nih.govumn.eduresearchgate.net
This has opened a new avenue for drug development: the design of inhibitors that specifically target this excision pathway. nih.govumn.edu The goal is to develop compounds that can be co-administered with AZT to restore its efficacy against resistant strains. Structural studies of the AZT-resistant RT in complex with the excision product have revealed a distinct binding site for the ATP molecule that facilitates the reaction. nih.govumn.edu This provides a structural basis for the rational design of small molecules that can bind to this site and competitively inhibit the excision process. nih.gov
Researchers are actively synthesizing and evaluating compounds that mimic the transition state of the excision reaction or that block the ATP binding site. nih.govresearchgate.net These efforts have led to the identification of several promising lead compounds, although none have yet reached clinical trials. nih.gov The development of effective excision inhibitors remains a key goal in overcoming AZT resistance.
Research into CRISPR/Cas9-Mediated Homology Directed Repair Modulation
The CRISPR/Cas9 system has revolutionized the field of genome editing, offering the potential to correct genetic defects that cause disease. jk-sci.comnih.gov One of the major DNA repair pathways utilized by the cell after a CRISPR/Cas9-induced double-strand break is homology-directed repair (HDR), which allows for precise gene editing using a donor DNA template. nih.govnih.govbiorxiv.org
Intriguingly, there is emerging research suggesting that AZT, through its triphosphate form, may influence the efficiency of HDR. jk-sci.com While the exact mechanisms are still under investigation, it is hypothesized that the incorporation of AZT into the DNA during the repair process could modulate the activity of enzymes involved in HDR. jk-sci.comnih.gov
This has led to the exploration of whether AZT triphosphate could be used as a small molecule to enhance the precision of CRISPR/Cas9-mediated gene editing. jk-sci.com The ability to modulate HDR efficiency could have significant implications for the development of gene therapies for a wide range of genetic disorders. nih.gov However, this area of research is still in its nascent stages, and further studies are needed to fully understand the role of AZT triphosphate in the context of CRISPR/Cas9 and to determine its potential as a tool for improving gene editing outcomes.
Q & A
Q. What is the molecular mechanism by which AZT triphosphate (tetraammonium) inhibits HIV reverse transcriptase?
AZT triphosphate acts as a competitive inhibitor and chain terminator. It competes with endogenous thymidine triphosphate (dTTP) for incorporation into viral DNA by HIV reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group prevents further elongation, halting viral DNA synthesis . Methodologically, competitive binding assays using radiolabeled dTTP and gel electrophoresis to visualize truncated DNA strands are employed to confirm this mechanism.
Q. How does AZT triphosphate (tetraammonium) inhibit HBV DNA polymerase?
The compound integrates into HBV DNA during replication, disrupting processivity. Experimental validation involves in vitro polymerase assays with purified HBV DNA polymerase and quantification of synthesized DNA fragments via autoradiography or fluorescent labeling .
Q. What protocols are recommended for preparing and storing AZT triphosphate (tetraammonium) stock solutions?
Dissolve in DMSO at 100 mg/mL (173.82 mM). Aliquot and store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid freeze-thaw cycles. For cell-based assays, dilute in culture media to working concentrations (e.g., 10–100 µM) and confirm stability via HPLC .
Q. How does AZT triphosphate (tetraammonium) activate mitochondrial apoptosis?
It disrupts mitochondrial dynamics by downregulating fusion protein Opa1 and upregulating fission protein Drp1, leading to fragmented mitochondrial networks. This imbalance increases ROS production, measured using fluorescent probes like MitoSOX Red or H2DCFDA .
Advanced Research Questions
Q. How can researchers design experiments to differentiate mitochondrial toxicity from antiviral efficacy in AZT triphosphate (tetraammonium) studies?
Use dual-endpoint assays:
- Antiviral activity : Quantify HIV/HBV replication via qPCR (viral load) or plaque assays.
- Mitochondrial toxicity : Monitor ROS (fluorescent dyes), ATP levels (luciferase assays), and mitochondrial morphology (confocal microscopy with mitotracker dyes) in models like H9c2 cells . Dose-response curves and time-course analyses help identify therapeutic windows.
Q. What strategies resolve contradictions in ROS data when using AZT triphosphate (tetraammonium) across different cell models?
- Standardize ROS measurement protocols (e.g., consistent dye loading times, normalization to cell count).
- Include positive controls (e.g., H₂O₂) and validate with orthogonal methods (e.g., electron paramagnetic resonance).
- Account for cell-specific antioxidant capacity (e.g., glutathione levels via LC-MS) .
Q. How can mitochondrial dynamics be quantitatively assessed in AZT triphosphate (tetraammonium)-treated cells?
- Imaging : High-content microscopy to classify mitochondrial morphology (tubular vs. fragmented) using AI-based segmentation.
- Western blot : Quantify Opa1 (fusion) and Drp1 (fission) expression.
- Functional assays : Measure oxygen consumption rate (Seahorse XF Analyzer) to link morphology to metabolic dysfunction .
Q. What experimental approaches optimize AZT triphosphate (tetraammonium) concentrations to balance antiviral activity and cytotoxicity?
- CC₅₀/EC₅₀ ratio : Determine cytotoxic concentration (CC₅₀ via MTT assay) and effective antiviral concentration (EC₅₀ via viral titer reduction). Aim for selectivity index (CC₅₀/EC₅₀) >10.
- Combinatorial studies : Pair with ROS scavengers (e.g., N-acetylcysteine) to mitigate toxicity while preserving efficacy .
Q. Are there off-target effects of AZT triphosphate (tetraammonium) on non-mitochondrial apoptotic pathways?
Profiling via transcriptomics (RNA-seq) and proteomics (mass spectrometry) can identify dysregulated pathways. For example, validate caspase-3/7 activation (luminescent assays) to distinguish mitochondrial vs. extrinsic apoptosis .
Q. Methodological Notes
- Key models : H9c2 rat cardiomyoblasts for mitochondrial studies .
- Critical controls : Include parental AZT (non-phosphorylated) to confirm triphosphate-specific effects.
- Data validation : Replicate findings in primary cells (e.g., human peripheral blood mononuclear cells) to enhance translational relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
